1,1,1-Tris(hydroxymethyl)propane-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1,1-Tris(hydroxymethyl)propane is used as a starting material in the synthesis of a variety of polyglycerols and polylactides . It is also used as a tripodal ligand to construct manganese-based metal-organic complexes as single molecular magnets .

Synthesis Analysis

1,1,1-Tris(hydroxymethyl)propane is used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It is used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .Molecular Structure Analysis

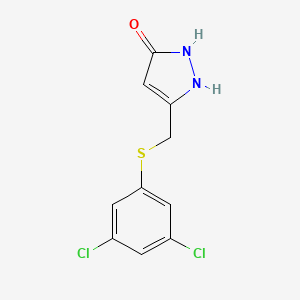

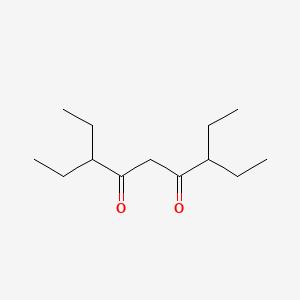

The molecular formula of 1,1,1-Tris(hydroxymethyl)propane-d5 is C6H9D5O3 . The molecular weight is 139.2 .Chemical Reactions Analysis

1,1,1-Tris(hydroxymethyl)propane was used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It was used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .Physical And Chemical Properties Analysis

1,1,1-Tris(hydroxymethyl)propane is a solid . It is soluble in water . It is stable under normal conditions .科学的研究の応用

Catalyst and Ligand Applications

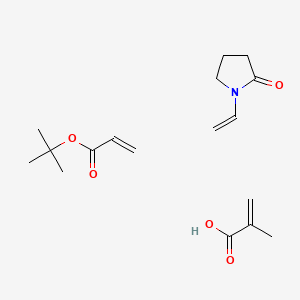

- Copper-Catalyzed Cross-Coupling Reactions : 1,1,1-Tris(hydroxymethyl)ethane has been identified as an efficient and versatile tridentate O-donor ligand for copper-catalyzed formation of C-N, C-S, and C-O bonds. This ligand facilitates the coupling reactions of aryl iodides with amides, thiols, and phenols, yielding the desired products in good to excellent yields (Yao-Jung Chen & Hsin-Hung Chen, 2006).

Coordination Chemistry and Complex Formation

- Cu(II) Complexes with Tris Buffer : The interaction and coordination of transition metal ions, such as Cu(II), with Tris (2-amino-2-hydroxymethyl-propane-1,3-diol) buffer have significant implications in biochemical studies. Reinvestigation of the Tris-Cu(II) system has revealed the formation of dimeric complexes at neutral pH with a maximum stoichiometry of Tris to Cu(II) being 2 (Justyna Nagaj et al., 2013).

Synthetic Applications

- Synthesis of Polyglycidyl Ethers : The reaction of 1,1,1-tris(hydroxymethyl)ethane with epichlorohydrin in the presence of potassium hydroxide leads to the formation of tri- and tetraglycidyl ethers in high yields. This method extends to the synthesis of phenolic polyglycidyl ethers, highlighting the utility of 1,1,1-tris(hydroxymethyl)ethane in polymer chemistry (T. Kida et al., 1993).

Adhesive Systems

- Hyperbranched Polyglycerols in Wood Adhesives : 1,1,1-Tris(hydroxymethyl)propane core-based hyperbranched polyglycerols have been evaluated as components of novel wood adhesive systems. These adhesives, containing up to 75 wt% of renewable glycerol-derived polyglycerols, retain performance comparable to that of conventional adhesives, offering a sustainable alternative (M. Mamiński et al., 2013).

Crystal Structure Analysis

- Crystal Structure of Derivatives : The crystal structure of 1,1,1-tris-(p-nitrophenyloxymethyl)propane was determined, revealing a triclinic system and contributing to the understanding of molecular architectures and interactions. Such structural analyses are crucial for designing materials with specific properties (Jiang Guang-qi, 2012).

Safety And Hazards

1,1,1-Tris(hydroxymethyl)propane is classified as a reproductive toxicity (Category 2), H361 . It is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors/dust . It is also advised to keep away from heat and sources of ignition .

将来の方向性

1,1,1-Tris(hydroxymethyl)propane has been used in the synthesis of a variety of polyglycerols and polylactides , and as a tripodal ligand to construct manganese-based metal-organic complexes . These applications suggest potential future directions in the fields of polymer chemistry and metal-organic complex synthesis.

特性

CAS番号 |

103782-76-9 |

|---|---|

製品名 |

1,1,1-Tris(hydroxymethyl)propane-d5 |

分子式 |

C6H14O3 |

分子量 |

139.206 |

IUPAC名 |

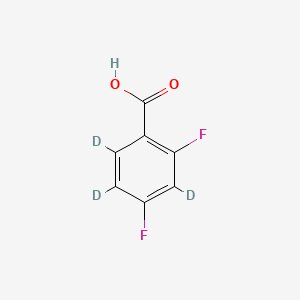

1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |

InChI |

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |

InChIキー |

ZJCCRDAZUWHFQH-CZMJLJOYSA-N |

SMILES |

CCC(CO)(CO)CO |

同義語 |

1,1,1-Tri(hydroxymethyl)propane-d5; 1,1,1-Trimethylolpropane-d5; 2,2-Bis(hydroxymethyl)-1-butanol-d5; 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol-d5; 2-Ethyl-2-(hydroxymethyl)propanediol-d5; Addolink TR-d5; Ethriol-d5; Ethyltrimethylolmethane-d5; Ettri |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)